2-[(2-Bromo-benzyl)-methyl-amino]-ethanol
Description
2-[(2-Bromo-benzyl)-methyl-amino]-ethanol is a brominated aromatic ethanolamine derivative characterized by a benzyl group substituted with a bromine atom at the ortho position, a methylamino group, and a terminal ethanol moiety. This compound serves as a versatile intermediate in organic synthesis, particularly for developing pharmacologically active molecules. Its structure combines the hydrogen-bonding capacity of ethanolamine with the electron-withdrawing and steric effects of the 2-bromo-benzyl group, influencing reactivity and physicochemical properties.
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl-methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(6-7-13)8-9-4-2-3-5-10(9)11/h2-5,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSRFQRVIZEMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-benzyl)-methyl-amino]-ethanol typically involves the bromination of benzyl alcohol followed by a reaction with methylamine and ethanol. One common method includes:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or cyanides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium thiolate (NaSR) in ethanol, ammonia (NH3) in ethanol, or sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 2-[(2-Bromo-benzyl)-methyl-amino]-acetaldehyde.
Reduction: 2-[(2-Hydroxy-benzyl)-methyl-amino]-ethanol.
Substitution: 2-[(2-Mercapto-benzyl)-methyl-amino]-ethanol, 2-[(2-Amino-benzyl)-methyl-amino]-ethanol, 2-[(2-Cyano-benzyl)-methyl-amino]-ethanol.
Scientific Research Applications
2-[(2-Bromo-benzyl)-methyl-amino]-ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action for 2-[(2-Bromo-benzyl)-methyl-amino]-ethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound to its target. Additionally, the amino and hydroxyl groups can form hydrogen bonds, further stabilizing the interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzyl Ring
- 2-[(4-Bromo-benzyl)-methyl-amino]-ethanol: The para-bromo isomer () exhibits distinct electronic properties due to the bromine’s position, reducing steric hindrance compared to the ortho-bromo analog. This positional difference impacts dipole moments and solubility, with para-substituted derivatives often showing higher crystallinity .
- 2-[(2-Chloro-benzyl)-methyl-amino]-ethanol: Replacing bromine with chlorine reduces molecular weight (MW: ~263 vs. 308 g/mol) and polarizability.
- 2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol: Fluorine’s strong electron-withdrawing effect increases the compound’s acidity (pKa ~9.5 vs. ~10.2 for bromo analog) and metabolic stability, making it favorable in drug design .
Modifications to the Ethanolamine Backbone
- 2-[(2-Bromo-benzyl)-amino]-ethanol: Removing the methyl group from the amine increases hydrogen-bonding capacity but reduces lipophilicity (logP decreases by ~0.5). This structural simplicity enhances aqueous solubility but may compromise membrane permeability .
- 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol: Substituting methyl with ethyl amplifies steric hindrance, slowing reaction kinetics in nucleophilic substitutions. The ethyl group also elevates logP by ~0.3, improving lipid bilayer penetration .
Comparison with Non-Brominated Analogs
- 2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol: Replacing bromine with methoxy introduces strong electron-donating effects, red-shifting UV absorption (λmax ~270 nm vs. 254 nm for bromo analog). Methoxy derivatives are less reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) but exhibit enhanced stability under acidic conditions .
- However, the lack of halogens diminishes electrophilicity, reducing suitability for halogen-bond-driven interactions .
Physicochemical and Thermodynamic Properties
| Compound | Molecular Weight (g/mol) | logP* | Melting Point (°C) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| 2-[(2-Bromo-benzyl)-methyl-amino]-ethanol | 308.2 | 1.8 | 98–102 | 12.5 |
| 2-[(4-Bromo-benzyl)-methyl-amino]-ethanol | 308.2 | 1.7 | 105–108 | 10.2 |
| 2-[(2-Chloro-benzyl)-methyl-amino]-ethanol | 263.7 | 1.5 | 85–89 | 18.3 |
| 2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol | 195.3 | 0.9 | 76–80 | 25.6 |
*Predicted using fragment-based methods (e.g., XLogP3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
